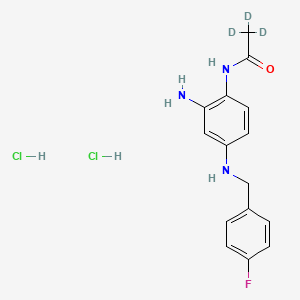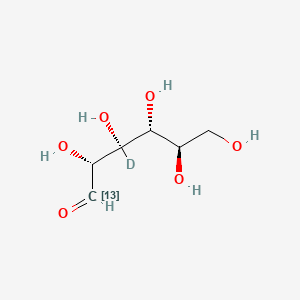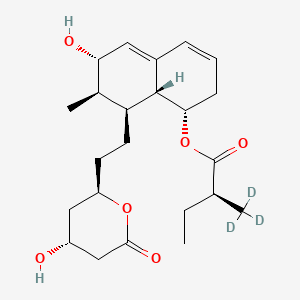
3|A-Hydroxy Pravastatin Lactone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3|A-Hydroxy Pravastatin Lactone-d3 is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of pravastatin, a well-known HMG-CoA reductase inhibitor used to manage hypercholesterolemia. The compound has a molecular formula of C23H31D3O6 and a molecular weight of 409.53 .
Métodos De Preparación
The synthesis of 3|A-Hydroxy Pravastatin Lactone-d3 involves several steps, starting from pravastatin. The process includes the introduction of deuterium atoms to create the labeled compound. The synthetic route typically involves the following steps:
Hydroxylation: Introduction of a hydroxyl group to the pravastatin molecule.
Lactonization: Conversion of the hydroxylated pravastatin to its lactone form.
Deuteration: Incorporation of deuterium atoms to achieve the labeled compound
Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving precise control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
3|A-Hydroxy Pravastatin Lactone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3|A-Hydroxy Pravastatin Lactone-d3 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of pravastatin and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and interactions of pravastatin in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and quality control of pharmaceutical products containing pravastatin .
Mecanismo De Acción
The mechanism of action of 3|A-Hydroxy Pravastatin Lactone-d3 is similar to that of pravastatin. It inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol synthesis in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower plasma cholesterol levels. The molecular targets include the HMG-CoA reductase enzyme and the pathways involved in cholesterol biosynthesis .
Comparación Con Compuestos Similares
3|A-Hydroxy Pravastatin Lactone-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Pravastatin: The parent compound, widely used to manage hypercholesterolemia.
Simvastatin: Another HMG-CoA reductase inhibitor with similar cholesterol-lowering effects.
Atorvastatin: A more potent statin with a longer half-life compared to pravastatin.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and potency.
Propiedades
Fórmula molecular |
C23H34O6 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3 |
Clave InChI |
JCXABYACWXHFQQ-RWLBLVLGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O |
SMILES canónico |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



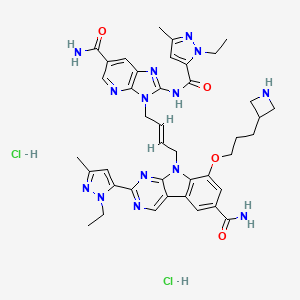
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
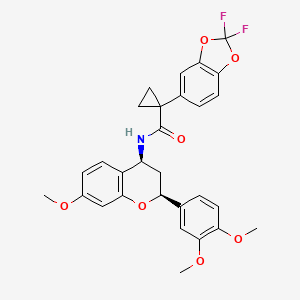
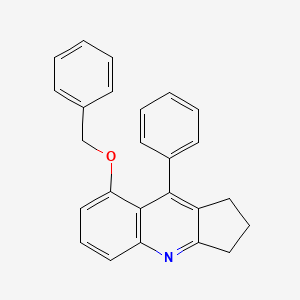
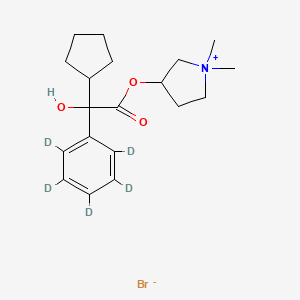
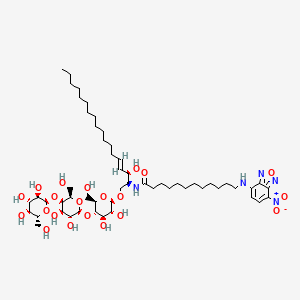
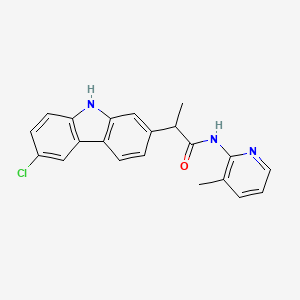
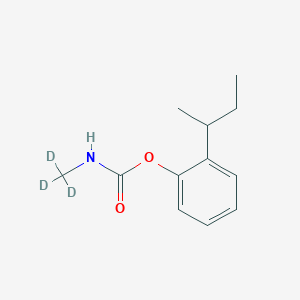
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
